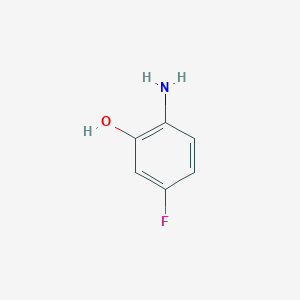

2-Amino-5-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDUNAVOCYMUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202291 | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-24-1 | |

| Record name | 2-Amino-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-fluorophenol: A Comprehensive Technical Guide

CAS Number: 53981-24-1

This technical guide provides an in-depth overview of 2-Amino-5-fluorophenol, a crucial fluorinated aromatic intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed information on its chemical and physical properties, synthesis protocols, analytical methodologies, and key applications.

Chemical and Physical Properties

This compound, also known as 4-Fluoro-2-hydroxyaniline, is a versatile building block characterized by its unique substitution pattern on the benzene (B151609) ring.[2] This arrangement of functional groups—an amino group, a hydroxyl group, and a fluorine atom—imparts specific reactivity and allows for its use in the synthesis of a wide array of complex molecules.[1] The compound typically appears as a white to gray or brown crystalline powder.

General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 53981-24-1 | [2][3][4][5][6][7] |

| Molecular Formula | C6H6FNO | [1][3][5][7][8][9] |

| Molecular Weight | 127.12 g/mol | [1][7][8][9] |

| Appearance | White to Gray to Brown powder/crystal | |

| Purity | >97.0% (GC), ≥96%, 98% | [2][3] |

| Solubility | Slightly soluble in water. Soluble in DMSO (2.2 mg/mL, 17.31 mM with sonication recommended). | [9][10] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. | |

| Handling | Air sensitive; store under inert gas. |

Spectral and Computational Data

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-fluoro-phenol | [1] |

| Synonyms | 4-Fluoro-2-hydroxyaniline | [2][3][8] |

| InChI | InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | [1] |

| InChI Key | IIDUNAVOCYMUFB-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1F)O)N | [1] |

| Exact Mass | 127.043341977 | [1] |

| Monoisotopic Mass | 127.043341977 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [8] |

| Complexity | 99.1 | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Method 1: From 5-Fluoro-2-nitrophenol (B146956) via Catalytic Hydrogenation

This procedure involves the reduction of the nitro group of 5-fluoro-2-nitrophenol using a palladium-on-carbon catalyst.[10][11]

Materials:

-

5-Fluoro-2-nitrophenol

-

10% Palladium on carbon (Pd/C) catalyst

-

Ether

Procedure:

-

Dissolve 5-fluoro-2-nitrophenol (e.g., 2.50 g, 15.9 mmol) in ethanol (50 ml).[10]

-

Add the 10% Pd/C catalyst (e.g., 980 mg) to the solution.[10]

-

Subject the mixture to hydrogenation for approximately 1.5 hours.[10]

-

Monitor the reaction for completion.

-

Once the reaction is complete, remove the catalyst by filtration.[10]

-

Concentrate the filtrate to obtain a solid residue.[10]

-

Dissolve the solid residue in ether, followed by the addition of an equal volume of cyclohexane.[10]

-

Remove the ether by vacuum distillation at room temperature to yield a light gray solid product.[10]

-

Filter the product and wash with cyclohexane to obtain this compound.[10]

Caption: Synthesis of this compound from 5-Fluoro-2-nitrophenol.

Method 2: From 2,4-Difluoroaniline (B146603)

This method involves the reaction of 2,4-difluoroaniline with potassium hydroxide (B78521) followed by acid treatment and steam distillation.[12]

Materials:

-

2,4-Difluoroaniline

-

Water

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

Add 2,4-difluoroaniline, water, and potassium hydroxide to a reaction vessel. The temperature will rise to 50-80°C.[12]

-

Maintain the temperature at 50-80°C for about 4-5 hours.[12]

-

After the initial reaction period, maintain the temperature for an additional 60 minutes.[12]

-

Monitor the reaction until the content of 2,4-difluoroaniline is less than 0.5%.[12]

-

Once the reaction is complete, add a specific amount of hydrochloric acid.[12]

-

Heat the mixture and carry out steam distillation. The product will distill together with water.[12]

-

Collect the distillate to obtain this compound.[12]

Analytical Methodologies

To ensure the purity and confirm the structure of this compound, several analytical techniques are employed.

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for quantitative analysis and purity assessment.[13]

General GC-FID Protocol (adapted for this compound):

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like methanol (B129727) or acetonitrile (B52724) in a volumetric flask. Sonicate to ensure complete dissolution and dilute to the mark. Filter the solution through a 0.45 µm syringe filter into a GC vial.[13]

-

Instrumentation: An Agilent 8890 GC System or equivalent with a Flame Ionization Detector (FID) can be used.[13]

-

Column: An Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable column.[13]

-

Conditions:

-

Data Analysis: Quantification is performed using an external standard method by generating a calibration curve from a series of known concentrations.[13]

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

-

NMR Spectroscopy (¹H, ¹³C): The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to run ¹H and ¹³C NMR spectra. This confirms the chemical structure and helps determine purity.[14]

-

Infrared (IR) Spectroscopy: A solid sample is analyzed (e.g., using a KBr pellet or ATR) to identify characteristic functional group vibrations such as O-H, N-H, and C-F bonds.[14]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or GC-MS are used to determine the molecular weight and analyze the fragmentation pattern, further confirming the compound's identity.[14]

Caption: Workflow for the characterization of this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including those with anticancer and anti-inflammatory properties.[9]

Synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one

A notable application is its use in the multi-step synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.[12]

Experimental Workflow:

-

Etherification: this compound is reacted with methyl chloroacetate (B1199739) in the presence of potassium carbonate and potassium fluoride (B91410) in DMF.[12]

-

Nitration: The resulting intermediate is nitrated using a mixture of concentrated sulfuric acid and 70% nitric acid.[12]

-

Hydrogenation: The nitro group of the second intermediate is then reduced via catalytic hydrogenation to yield the final product.[12]

Caption: Synthesis pathway of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.

Safety Information

This compound is classified as an irritant and requires careful handling in a laboratory setting.[5][8]

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

It is imperative to consult the Safety Data Sheet (SDS) for complete handling, storage, and disposal guidelines before working with this compound.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[5]

References

- 1. Atomfair this compound C6H6FNO CAS 53981-24-1 - ATOMFAIR [atomfair.com]

- 2. 53981-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. 53981-24-1|this compound|BLD Pharm [bldpharm.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | CAS#:53981-24-1 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound | 53981-24-1 [chemicalbook.com]

- 11. This compound | 53981-24-1 [amp.chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-fluorophenol

Introduction

This compound (CAS No: 53981-24-1) is a fluorinated aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, incorporating an amino group, a hydroxyl group, and a fluorine atom on a benzene (B151609) ring, makes it a key building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory drugs, as well as antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and relevant logical workflows to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [3][5][6] |

| Molecular Weight | 127.12 g/mol | [3][5][6] |

| Appearance | Red to dark brown powder OR White to Gray to Brown solid/crystal | [1][7] |

| Melting Point | 38 °C OR 135-140 °C | [1][3][8] |

| Boiling Point | 246.1 ± 25.0 °C (Predicted) | [1][7] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][7] |

| Water Solubility | Slightly soluble | [1][7][9] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol (B129727) | [4][7] |

| Partition Coefficient (LogP) | 1.05 | [1][10] |

| pKa | 8.76 ± 0.10 (Predicted) | [7] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1][10] |

Note: Conflicting data exists for the melting point and physical appearance, which may be due to differences in purity or crystalline form. Researchers should verify the properties of their specific batch.

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and determination of key properties of this compound are outlined below.

Synthesis Protocols

1. Catalytic Hydrogenation of 5-Fluoro-2-nitrophenol (B146956)

This is a common method for the synthesis of this compound.[2]

-

Objective: To synthesize this compound by reducing the nitro group of 5-Fluoro-2-nitrophenol.

-

Materials:

-

5-Fluoro-2-nitrophenol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

-

Ether and Cyclohexane (B81311) for purification

-

-

Procedure:

-

Dissolution: Dissolve 5-fluoro-2-nitrophenol (e.g., 2.50 g, 15.9 mmol) in ethanol (50 ml) within a hydrogenation-safe reaction flask.[2]

-

Catalyst Addition: Add the 10% Pd/C catalyst (e.g., 980 mg) to the solution.[2]

-

Hydrogenation: Subject the mixture to hydrogenation. This can be done using a hydrogen balloon or a Parr hydrogenator. The reaction is typically run for about 1.5 hours.[2]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Filtration: Once the reaction is complete, carefully remove the Pd/C catalyst by filtration through a pad of Celite.[2]

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a solid residue.[2]

-

Purification: Dissolve the residue in ether and add an equal volume of cyclohexane. Remove the ether by vacuum distillation at room temperature to precipitate the product.[2]

-

Isolation: Filter the resulting solid and wash with cyclohexane to yield the final product, this compound.[2]

-

2. Synthesis from 2,4-Difluoroaniline (B146603)

An alternative one-step method has also been reported.[11]

-

Objective: To prepare this compound via nucleophilic substitution.

-

Materials:

-

2,4-Difluoroaniline

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Steam distillation apparatus

-

-

Procedure:

-

Reaction Setup: Add 2,4-difluoroaniline, water, and potassium hydroxide to a reaction vessel. The reaction is exothermic, with the temperature rising to 50-80°C.[11]

-

Reaction: Maintain the temperature in the 50-80°C range for approximately 4-5 hours.[11]

-

Monitoring: Monitor the reaction until the content of 2,4-difluoroaniline is below 0.5%.[11]

-

Quenching & Distillation: After the reaction is complete, add hydrochloric acid. Set up for steam distillation and heat the mixture. The product will distill along with water.[11]

-

Isolation: Collect the distillate to obtain this compound.[11]

-

Analytical Protocols

While specific protocols for this compound are not widely published, methods for structurally similar compounds like 2-Amino-4-chloro-5-fluorophenol can be adapted.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the purity of this compound and identifying non-volatile impurities.[12]

-

Objective: To determine the purity of a sample by separating it from potential impurities.

-

Instrumentation & Conditions:

-

System: Standard HPLC with UV detector.[12]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[12]

-

Mobile Phase B: Acetonitrile (B52724).[12]

-

Gradient: A typical gradient might run from 95% A to 60% B over 15-20 minutes.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[12]

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).[12]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (e.g., 10 mg).

-

Dissolve it in a known volume of the initial mobile phase composition (e.g., 10 mL).[12]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile impurities.[13]

-

Objective: To separate and quantify volatile components in a sample.

-

Instrumentation & Conditions:

-

System: Gas Chromatograph with FID detector.[13]

-

Column: Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

-

Carrier Gas: Helium at 1.5 mL/min.[13]

-

Injector Temperature: 250 °C.[13]

-

Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[13]

-

Detector Temperature: 300 °C.[13]

-

-

Sample Preparation:

Physicochemical Property Determination

1. Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent.[14]

-

Objective: To quantify the maximum amount of this compound that can dissolve in a specific solvent at a set temperature.

-

Materials:

-

High-purity this compound

-

Selected solvents (e.g., water, methanol, DMSO)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer

-

Validated analytical method (e.g., HPLC-UV)

-

-

Procedure:

-

Addition: Add an excess amount of the solid compound to a flask containing a known volume of the solvent.[14]

-

Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 25 °C). Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Stop stirring and allow the undissolved solid to settle.[14]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Centrifugation or filtration through a syringe filter is necessary to ensure no solid particles are transferred.[14]

-

Analysis: Dilute the aliquot if necessary and analyze the concentration using a pre-validated analytical method like HPLC.[14] The experiment should be run in triplicate.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows relevant to working with this compound.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Caption: General workflow for purity analysis using HPLC-UV.

Biological Activity and Applications

This compound is noted as a metabolite of fluoroaniline.[1][2] It has been identified as an effective inhibitor of the enzyme fatty acid synthase.[3] This inhibitory activity is relevant to its application in developing antimicrobial agents, as it has shown efficacy against Candida albicans and Toxoplasma gondii in model systems.[3] Furthermore, it serves as a crucial starting material for synthesizing more complex pharmaceutical compounds.[3][7]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[5] May also cause respiratory irritation.[5]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C).[1][7] The compound is noted to be air-sensitive.[7]

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. This compound | 53981-24-1 [chemicalbook.com]

- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 53981-24-1 [amp.chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | CAS#:53981-24-1 | Chemsrc [chemsrc.com]

- 11. guidechem.com [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the valuable organic intermediate, 2-Amino-5-fluorophenol, commencing from the readily available starting material, 2,4-difluoroaniline (B146603). This document provides a comprehensive overview of a direct synthetic route, including a detailed experimental protocol. Additionally, an alternative, high-yield synthesis from a different precursor is presented for consideration. The information is curated to assist researchers and professionals in the fields of medicinal chemistry and drug development in the effective preparation of this key building block.

Executive Summary

The synthesis of this compound from 2,4-difluoroaniline can be achieved through a direct, one-step nucleophilic aromatic substitution reaction. This process involves the selective hydroxylation of 2,4-difluoroaniline using a strong base in an aqueous medium. While this direct route is conceptually straightforward, this guide also presents a well-documented, high-yield alternative synthesis starting from 5-fluoro-2-nitrophenol (B146956) via catalytic hydrogenation. This dual approach provides researchers with both a direct pathway from the specified starting material and a potentially more efficient and higher-yielding alternative.

Core Synthesis Route: From 2,4-difluoroaniline

The primary synthetic pathway involves the direct conversion of 2,4-difluoroaniline to this compound. This transformation is achieved through a nucleophilic aromatic substitution reaction where a hydroxide (B78521) ion displaces one of the fluorine atoms on the aromatic ring.

Signaling Pathway of the Nucleophilic Aromatic Substitution

Caption: Nucleophilic aromatic substitution of 2,4-difluoroaniline.

Experimental Protocol

A direct synthesis of this compound from 2,4-difluoroaniline has been described, involving the reaction with potassium hydroxide in water.[1] The following protocol is based on the available literature, which outlines the general procedure but lacks specific quantitative details.

Materials:

-

2,4-difluoroaniline

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

To a reaction vessel, add 2,4-difluoroaniline, water, and potassium hydroxide. The reaction is exothermic, and the temperature will naturally rise.[1]

-

Maintain the reaction mixture at a temperature between 50-80°C for approximately 4-5 hours.[1]

-

After the initial heating period, continue to keep the mixture warm for an additional 60 minutes.[1]

-

Monitor the reaction progress by taking samples until the concentration of 2,4-difluoroaniline is below 0.5%.[1]

-

Once the reaction is complete, carefully add hydrochloric acid to the mixture.[1]

-

The product is then isolated by steam distillation.[1]

Note: The available literature does not provide specific quantities or molar ratios of the reactants, nor does it state the expected yield or purity of the final product. Researchers should perform small-scale optimization experiments to determine the ideal reaction conditions.

High-Yield Alternative Synthesis Route: From 5-Fluoro-2-nitrophenol

An alternative and well-documented synthesis of this compound proceeds from 5-fluoro-2-nitrophenol via catalytic hydrogenation. This method has been reported to produce the desired product in high yield.[2]

Experimental Workflow for the Alternative Synthesis

Caption: Alternative synthesis workflow for this compound.

Experimental Protocol for the Alternative Synthesis

This protocol is adapted from a literature procedure for the synthesis of this compound from 5-fluoro-2-nitrophenol.[2]

Materials:

-

5-Fluoro-2-nitrophenol (2.50 g, 15.9 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (980 mg)

-

Ethanol (B145695) (50 ml)

-

Ether

Procedure:

-

Dissolve 5-fluoro-2-nitrophenol in ethanol in a suitable hydrogenation vessel.[2]

-

Carefully add the 10% Pd/C catalyst to the solution.[2]

-

Subject the mixture to hydrogenation for 1.5 hours.[2]

-

Upon completion of the reaction, remove the catalyst by filtration.[2]

-

Concentrate the filtrate to obtain a solid residue.[2]

-

Dissolve the residue in ether, followed by the addition of an equal volume of cyclohexane.[2]

-

Remove the ether by vacuum distillation at room temperature to induce crystallization.[2]

-

Filter the resulting light gray solid and wash with cyclohexane to afford this compound.[2]

Quantitative Data for the Alternative Synthesis

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-nitrophenol | [2] |

| Reagents | 10% Pd/C, Ethanol, Ether, Cyclohexane | [2] |

| Reaction Time | 1.5 hours | [2] |

| Yield | 94% | [2] |

| Product Purity | Elemental analysis: C, 56.4%; H, 4.8%; N, 10.9% (Theoretical: C, 56.7%; H, 4.8%; N, 11.0%) | [2] |

Conclusion

This technical guide has detailed a direct synthetic route for the preparation of this compound from 2,4-difluoroaniline. While this method offers a straightforward conversion, the lack of detailed quantitative data in the current literature necessitates experimental optimization. As a robust and high-yielding alternative, the catalytic hydrogenation of 5-fluoro-2-nitrophenol is also presented, providing a well-documented and efficient pathway to the target molecule. Researchers and drug development professionals are encouraged to consider both routes in the context of their specific research and development needs.

References

2-Amino-5-fluorophenol structural analogs and derivatives

An In-depth Technical Guide to 2-Amino-5-fluorophenol: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the aminophenol scaffold can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive overview of this compound, its structural analogs, and their derivatives, with a focus on their synthesis, biological activities, and potential applications in drug development. Due to the limited availability of public research on derivatives of this compound, this guide leverages data from closely related structural analogs, such as 2-amino-4-chlorophenol (B47367) and 2-amino-4-chloro-5-fluorophenol, to provide valuable insights into potential therapeutic applications and structure-activity relationships.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their behavior in biological systems. Key properties are summarized in the table below.

| Property | This compound | 2-Amino-4-chloro-5-fluorophenol (Analog) | Source |

| CAS Number | 53981-24-1 | 303181-72-8 | [1][2] |

| Molecular Formula | C₆H₆FNO | C₆H₅ClFNO | [1][2] |

| Molecular Weight | 127.12 g/mol | 161.56 g/mol | [1][2] |

| Melting Point | 38 °C | Data not available | [3] |

| Boiling Point | 246.1±25.0 °C at 760 mmHg | Data not available | [4] |

| LogP (Octanol/Water) | 1.05 (Predicted) | 1.7669 (Predicted) | [2][4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.25 Ų | [1][2] |

| pKa | Data not available | Data not available | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into various heterocyclic systems are key steps in the exploration of their therapeutic potential.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a nitrophenol precursor.[5]

Synthesis of Structural Derivatives

This compound and its analogs are valuable precursors for a variety of derivatives, including Schiff bases, benzoxazoles, and 1,3,4-oxadiazoles. The following workflows illustrate general synthetic pathways, primarily adapted from methodologies for the analog 2-amino-4-chloro-5-fluorophenol.

References

The Ascendant Role of Fluorinated Aminophenol Compounds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the multifaceted biological activities of fluorinated aminophenol compounds, a class of molecules demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have propelled the development of novel fluorinated aminophenol derivatives with superior efficacy and pharmacokinetic profiles.[1][2][3] This document provides a comprehensive overview of their synthesis, mechanisms of action, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

I. Anticancer Activity: Targeting Key Signaling Cascades

Fluorinated aminophenol derivatives have emerged as potent inhibitors of critical signaling pathways implicated in oncogenesis, most notably the RAS/RAF/MEK/ERK cascade, a central driver in many human cancers.[1]

Quantitative Data: Kinase Inhibition and Cellular Potency

The in vitro biochemical and cellular potencies of a series of benzimidazole (B57391) reverse amides, which feature a fluorinated aminophenol-like moiety, have been evaluated for their inhibitory action against BRAFV600E kinase and their ability to suppress the phosphorylation of the downstream effector ERK (p-ERK).[1] The following table summarizes the structure-activity relationship (SAR) data for these compounds.

| Compound ID | R' Substitution | BRAFV600E IC50 (µM)[1] | p-ERK EC50 (µM)[1] |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF3 | 0.0004 | 0.1 |

| 12 | 3-CF3 | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF3 | 0.001 | 0.1 |

| 17 | 4-CF3 | 0.004 | 0.05 |

| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |

In a separate study, fluorinated Schiff bases derived from 2-aminophenylhydrazines were investigated for their cytotoxic effects on the A549 non-small cell lung cancer (NSCLC) cell line.[4]

| Compound ID | Number of Fluorine Atoms | Cytotoxic Effect on A549 cells (IC50: µM)[4] |

| 6 | 5 | 0.64 |

Signaling Pathway Inhibition

The primary mechanism of action for many of these anticancer compounds is the inhibition of RAF kinases within the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous cancers. The diagram below illustrates the canonical pathway and the point of inhibition by these fluorinated aminophenol derivatives.

Experimental Protocols

A versatile synthetic route for the core scaffold of these kinase inhibitors involves the acylation of 4-amino-2-(trifluoromethyl)phenol (B189850) with a suitable carboxylic acid derivative.

Detailed Protocol:

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), a coupling agent (1.1 eq), for instance, HATU or EDCI, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.[1]

-

Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.[1]

-

Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Mass Spectrometry (MS).[1]

This assay determines the potency of the compounds in inhibiting the activity of the BRAFV600E kinase.

-

Compound Preparation: Test compounds are serially diluted in DMSO to achieve a range of concentrations for IC50 determination.[1]

-

Reaction Mixture Preparation: In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are mixed in a kinase assay buffer.[1]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[1]

-

Signal Detection: A detection reagent, such as a luciferase-based ATP detection reagent, is added to the wells. This reagent measures the amount of ATP remaining, which is inversely proportional to the kinase activity.[1]

-

Data Analysis: Luminescence is read using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

This assay measures the ability of the compounds to inhibit the phosphorylation of ERK in a cellular context.

-

Cell Culture and Treatment: A suitable cancer cell line expressing BRAFV600E (e.g., A375 melanoma cells) is seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the test compounds for a specified period.

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

p-ERK Detection: The level of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a specific anti-p-ERK antibody.

-

Data Analysis: The EC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on the anticancer properties of fluorinated aminophenols, the broader class of aminophenol derivatives has demonstrated notable antimicrobial and anti-inflammatory activities. The introduction of fluorine is anticipated to modulate these properties favorably.

Antimicrobial Activity

Schiff bases derived from aminophenols have shown significant antimicrobial activities against various pathogenic bacteria and fungi.[5] While specific data for fluorinated aminophenol Schiff bases is an emerging area of investigation, the established antimicrobial potential of the parent scaffold suggests a promising avenue for the development of novel anti-infective agents.

Anti-inflammatory Effects

Fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which can be synthesized from aminophenol precursors, have been identified as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[6] These compounds have been shown to reduce the secretion of pro-inflammatory cytokines such as IL-18, IL-1β, and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10.[6]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the phosphorylation of IκBα and p65, thereby preventing the activation and nuclear translocation of the NF-κB transcription factor.[6]

III. Future Directions and Conclusion

The exploration of fluorinated aminophenol compounds in drug discovery is a rapidly advancing field. The compelling preclinical data, particularly in oncology, underscores their potential as next-generation therapeutics. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on comprehensive pharmacokinetic and toxicological profiling. Furthermore, a more in-depth investigation into the antimicrobial and anti-inflammatory properties of specifically designed fluorinated aminophenol derivatives is warranted. The versatility of the aminophenol scaffold, combined with the advantageous properties of fluorine, positions this class of compounds as a rich source for the discovery of novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

safety, handling, and disposal of 2-Amino-5-fluorophenol

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-5-fluorophenol

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for this compound (CAS No. 53981-24-1) for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling.

| Property | Value |

| Molecular Formula | C₆H₆FNO[1] |

| Molecular Weight | 127.12 g/mol [1] |

| Appearance | White to Gray to Brown powder to crystal[2] |

| Melting Point | 38 °C[3] |

| Solubility | Slightly soluble in water.[4] Soluble in DMSO (2.2 mg/mL).[5] |

| Storage Temperature | Store at <-15°C under an inert gas like Nitrogen.[3] Some suppliers recommend 2-8°C.[6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][6][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[6][7] |

Primary Hazards: Irritant[1].

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

| Protection Type | Specific Equipment | Details |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), and a lab coat or chemical-resistant coveralls.[9] | Prevents skin contact and absorption.[9] Contaminated clothing should be removed promptly and laundered before reuse.[8] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood or if dust formation is likely.[8] A particulate filter respirator is recommended.[8] |

| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear. | Protects feet from spills.[9] |

Experimental Protocols

Safe Handling Protocol

A systematic approach is essential for the safe handling of this compound.

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for this compound.

-

Ensure that a chemical fume hood is operational and available for use.[10]

-

Verify that an eyewash station and safety shower are accessible and operational.[11]

-

Assemble all necessary PPE as detailed in Section 3.

-

Cover the work surface with absorbent, disposable bench paper.[8]

-

Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize traffic.[8]

Handling Procedure:

-

Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[10]

-

Conduct all manipulations, including weighing and transferring, inside the chemical fume hood.[8]

-

Use dry, clean spatulas and weigh boats to avoid generating dust.[8]

-

Avoid all personal contact with the substance.[8] Do not eat, drink, or smoke in the handling area.[7][8]

-

Keep containers securely sealed when not in use.[12]

Post-Handling:

-

Wash hands thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[7][8]

-

Decontaminate the work area within the fume hood.

-

Properly dispose of all contaminated disposable materials in a designated hazardous waste container.[8]

Emergency First-Aid Protocol

In the event of an emergency, prompt and appropriate action is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] "Roll" eyes around to ensure full rinsing.[14] Get medical attention.[13] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[13] Get medical attention.[13] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13] |

| Ingestion | Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water.[13] Call a POISON CENTER or doctor/physician if you feel unwell. Get medical attention.[13] |

Spill Response Protocol

For Minor Spills (manageable amount):

-

If necessary, contact your institution's Environmental Health and Safety (EHS) department for guidance.[14]

-

Consult the manufacturer's SDS for instructions and incompatibilities.[14]

-

Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Avoid creating dust.[9]

-

Sweep up and shovel into suitable containers for disposal.[11]

For Major Spills:

-

Report the spill to your institution's EHS department or emergency response team immediately.[14]

Disposal Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

-

This compound waste is classified as halogenated organic waste.[10]

-

Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[10]

Step-by-Step Disposal Procedure:

-

Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[10]

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.[10]

-

Accumulation and Storage: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic.[10]

-

Arranging for Disposal: Contact your institution's EHS department to schedule a pickup.[10] Disposal must be handled by a licensed hazardous waste disposal company.[10] The primary disposal method is incineration by a regulated hazardous waste facility.[10]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Decision Tree

References

- 1. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 53981-24-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]

- 4. This compound | 53981-24-1 [chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Atomfair this compound C6H6FNO CAS 53981-24-1 - ATOMFAIR [atomfair.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability Profile of 2-Amino-5-fluorophenol

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound. Given the limited availability of specific experimental data for this compound in public literature, this guide summarizes known physicochemical properties and provides detailed, adaptable methodologies based on international guidelines for thorough characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Red to dark brown powder/solid | [2] |

| Melting Point | 38 °C or 135-140°C | [3][4] |

| Boiling Point (Predicted) | 246.1 ± 25.0 °C | [3] |

| pKa (Predicted) | 8.76 ± 0.10 | [5] |

| LogP | 1.05 | [2] |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [5][6] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, a qualitative and predicted solubility profile can be inferred based on its structure and data from various sources. The presence of both a polar hydroxyl and an amino group suggests some solubility in polar solvents, while the fluorinated aromatic ring contributes to its solubility in organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Water | Slightly Soluble | Hydrogen bonding with the hydroxyl and amino groups is limited by the hydrophobic fluorinated benzene (B151609) ring. Solubility is expected to be pH-dependent. | [2][3][7] |

| DMSO | 2.2 mg/mL (17.31 mM) | Sonication is recommended to aid dissolution. | [8] |

| Methanol | Soluble | A polar protic solvent that should effectively solvate the molecule. | [5] |

| Ethanol | Soluble to Slightly Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. | [9] |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | [9] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis and drug development. Like many aminophenols, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Oxidation: The aminophenol structure is prone to oxidation, especially when exposed to air (oxygen), which can lead to the formation of colored quinone-imine species or polymeric byproducts.[10] This is often observed as a yellowing or browning of the compound or its solutions.[10]

-

Light Sensitivity: Exposure to light can promote degradation.[10] Therefore, the compound and its solutions should be protected from light.

-

Air Sensitivity: The compound is described as air-sensitive, necessitating storage under an inert atmosphere.[3]

-

Thermal Stress: While specific data is unavailable, elevated temperatures can be expected to accelerate degradation pathways.[11]

To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5][6] For solutions, it is recommended to use degassed solvents and to prepare them fresh whenever possible.[10]

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail methodologies based on established guidelines.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for Testing of Chemicals, Section 105.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Flasks with stoppers

-

Constant temperature bath/shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filter)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, known amounts of the compound to a known volume of the solvent at the test temperature and visually observe for dissolution. This helps determine the appropriate amount for the definitive test.

-

Definitive Test: a. Add an excess amount of this compound to a flask containing a known volume of the solvent. b. Stopper the flask and place it in a constant temperature bath (e.g., 25 °C ± 0.5 °C). c. Agitate the flask for a sufficient time to reach equilibrium (e.g., 24-48 hours). d. After equilibrium is reached, stop agitation and allow the undissolved material to settle for at least 24 hours at the test temperature. e. Carefully take an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration should be employed.[9] f. Dilute the aliquot with a suitable solvent if necessary and analyze the concentration of this compound using a validated analytical method.[9]

-

Analysis: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL). The experiment should be performed in triplicate for each solvent.[9]

Stability Testing and Forced Degradation

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. The conditions are based on ICH Q1A(R2) guidelines.[12][13]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Calibrated stability chambers (for temperature, humidity, and light)

-

A validated stability-indicating analytical method (e.g., HPLC-UV)

-

Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)

Procedure (Stress Conditions):

-

Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated (e.g., 60°C) to accelerate degradation.[9]

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.[11]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using the stability-indicating method to determine the amount of remaining this compound and to detect and quantify any degradation products.

-

Peak purity analysis should be performed to ensure that the analyte peak is not co-eluting with any degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, based on the chemistry of similar compounds, potential degradation can be inferred. For instance, studies on the biodegradation of 2-aminophenol (B121084) and 2-amino-5-chlorophenol (B1209517) show that degradation can be initiated by dioxygenase enzymes, leading to ring cleavage.[14][15] Under oxidative stress, polymerization or the formation of quinone-like structures is a common pathway for phenolic compounds.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is crucial for its effective use in research and drug development. While publicly available quantitative data is limited, this guide provides a foundational understanding based on existing information and outlines the necessary experimental protocols to generate robust, specific data for this compound. Adherence to standardized guidelines for solubility and stability testing will ensure the quality and reliability of data for formulation development, reaction optimization, and regulatory submissions.

References

- 1. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. This compound | 53981-24-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 53981-24-1 [amp.chemicalbook.com]

- 6. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Utility of 2-Amino-5-fluorophenol in the Synthesis of Pharmaceutical Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluorophenol is a versatile trifunctional aromatic compound that serves as a crucial starting material in the synthesis of a variety of pharmaceutical agents, particularly in the realm of oncology. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a fluorine atom, allows for the construction of complex heterocyclic scaffolds that are central to the activity of numerous targeted therapies. This technical guide provides an in-depth exploration of the application of this compound and its analogs in the synthesis of kinase inhibitors, with a focus on the quinazoline (B50416) core, which is fundamental to the mechanism of action of several key anti-cancer drugs. This document outlines representative synthetic protocols, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Versatility of this compound

This compound (CAS 53981-24-1) is a valuable building block in medicinal chemistry due to the strategic placement of its functional groups.[1][2] The ortho-disposition of the amino and hydroxyl groups facilitates the formation of five- and six-membered heterocyclic rings, while the fluorine atom at the 5-position can enhance the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[3][4] Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to heterocyclic systems such as benzoxazoles and, most notably, quinazolines.[5][6] The quinazoline scaffold is the cornerstone of many potent and selective kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival.[7][8][9]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and division. Several successful kinase inhibitors, including Gefitinib, Vandetanib, and Osimertinib, are based on a 4-anilinoquinazoline (B1210976) core structure. While the most common industrial syntheses of these specific drugs may commence from different starting materials, the fundamental chemistry of forming the quinazoline ring often involves precursors with the ortho-amino-arylcarbonyl or ortho-amino-benzonitrile functionalities, which can be derived from aminophenols.

This guide will focus on a representative synthesis of a 6-fluoro-4-anilinoquinazoline derivative, a key pharmacophore, to illustrate the utility of this compound as a starting material.

General Synthetic Approach to 6-Fluoroquinazolines

The synthesis of a 6-fluoroquinazoline (B579947) core from this compound can be envisioned through a multi-step process. A plausible and well-documented approach is the Niementowski quinazoline synthesis or variations thereof, which involve the cyclocondensation of an anthranilic acid derivative with an amide. While this compound is not an anthranilic acid itself, it can be converted to a suitable intermediate.

A more direct and analogous approach for aminophenols involves a reaction sequence that first builds the pyrimidine (B1678525) ring of the quinazoline system. This typically involves reaction with a one-carbon source, such as formamidine (B1211174) acetate (B1210297), followed by further functionalization.

The following experimental protocol is a representative procedure for the synthesis of a key quinazoline intermediate from an aminophenol, adapted for this compound.

Experimental Protocols

Representative Synthesis of 6-Fluoro-4-hydroxyquinazoline from this compound

This protocol describes a plausible two-step synthesis of a 6-fluoro-4-hydroxyquinazoline intermediate, a key precursor for kinase inhibitors, starting from this compound. This is based on established methods for quinazoline synthesis from related aminophenols.

Step 1: Formylation of this compound

-

Objective: To form the N-formyl intermediate.

-

Materials:

-

This compound (1.0 eq)

-

Formic acid (excess, ~5-10 eq)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of formic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield N-(5-fluoro-2-hydroxyphenyl)formamide.

-

Step 2: Cyclization to 6-Fluoro-4-hydroxyquinazoline

-

Objective: To form the quinazoline ring system.

-

Materials:

-

N-(5-fluoro-2-hydroxyphenyl)formamide (1.0 eq)

-

Formamidine acetate (1.5 eq)

-

2-Methoxyethanol (or another high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask, combine N-(5-fluoro-2-hydroxyphenyl)formamide and formamidine acetate in 2-methoxyethanol.

-

Heat the mixture to reflux (approximately 120-130 °C) for 6-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 6-fluoro-4-hydroxyquinazoline.

-

Synthesis of 6-Fluoro-4-chloroquinazoline

-

Objective: To convert the 4-hydroxyquinazoline (B93491) to the more reactive 4-chloroquinazoline (B184009), a key intermediate for introducing the anilino side chain.

-

Materials:

-

6-Fluoro-4-hydroxyquinazoline (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, ~5-10 eq)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6-fluoro-4-hydroxyquinazoline in thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to induce crystallization.

-

Collect the solid by vacuum filtration and dry under vacuum to yield 6-fluoro-4-chloroquinazoline.

-

Synthesis of a 6-Fluoro-4-anilinoquinazoline Derivative

-

Objective: To couple the 4-chloroquinazoline with an aniline (B41778) to form the final kinase inhibitor scaffold.

-

Materials:

-

6-Fluoro-4-chloroquinazoline (1.0 eq)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Isopropanol or another suitable solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve 6-fluoro-4-chloroquinazoline and the substituted aniline in isopropanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold isopropanol.

-

Dry the product under vacuum to obtain the 6-fluoro-4-anilinoquinazoline derivative.

-

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis of a 6-fluoro-4-anilinoquinazoline derivative, based on typical yields and purities for analogous reactions reported in the literature.

Table 1: Reactant Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 53981-24-1 | C₆H₆FNO | 127.12 |

| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 |

| Formamidine Acetate | 3473-63-0 | C₃H₈N₂O₂ | 104.11 |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 |

| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 |

Table 2: Hypothetical Yields and Purity of Intermediates and Final Product

| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |

| 1 | N-(5-fluoro-2-hydroxyphenyl)formamide | 85-95 | >98 |

| 2 | 6-Fluoro-4-hydroxyquinazoline | 70-85 | >98 |

| 3 | 6-Fluoro-4-chloroquinazoline | 80-90 | >97 |

| 4 | 6-Fluoro-4-(3-chloro-4-fluoroanilino)quinazoline | 75-90 | >99 |

Signaling Pathways and Mechanism of Action

Quinazoline-based kinase inhibitors derived from precursors like this compound primarily target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

Gefitinib and Osimertinib are potent inhibitors of the EGFR signaling pathway. EGFR activation leads to the initiation of multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]

- 4. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Role of 2-Amino-5-fluorophenol in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This technical guide explores the role of 2-Amino-5-fluorophenol as a versatile building block in the synthesis of novel kinase inhibitors. The strategic incorporation of the fluorine atom and the reactive amino and hydroxyl groups of this scaffold can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides an in-depth overview of the synthetic utility of this compound, detailed (hypothetical) experimental protocols for the synthesis of a pyrimidine-based kinase inhibitor, methods for biological evaluation, and a discussion of the relevant signaling pathways. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction: The Importance of Fluorine in Kinase Inhibitors

Fluorine has become a favored element in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates. The introduction of fluorine into a molecule can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa[1][2]. This compound presents a valuable scaffold for kinase inhibitor design, possessing a nucleophilic amino group and a hydroxyl group that can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, along with a strategically positioned fluorine atom.

Synthetic Utility of this compound in Building Kinase Inhibitor Scaffolds

This compound is a versatile starting material for the construction of various heterocyclic scaffolds known to be effective kinase inhibitors, such as pyrimidines and quinazolines. The amino group can act as a nucleophile in reactions with electrophilic partners, while the hydroxyl group can be involved in cyclization reactions or serve as a handle for further functionalization.

Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor: AFP-K1

To illustrate the utility of this compound, we present a hypothetical synthesis of a pyrimidine-based kinase inhibitor, designated AFP-K1 . This synthesis is based on established methodologies for the preparation of similar 2,4-diaminopyrimidine (B92962) derivatives which are known to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Reaction Scheme:

Caption: Synthetic scheme for the hypothetical kinase inhibitor AFP-K1.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the synthesis and biological evaluation of AFP-K1. These protocols are adapted from established methods for similar kinase inhibitors.

Synthesis of Intermediate 1: 2-((4-fluoro-2-hydroxyphenyl)amino)-4-chloropyrimidine

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.0 eq).

-

Slowly add a solution of 2,4-dichloropyrimidine (1.1 eq) in DMF to the mixture at room temperature.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Synthesis of AFP-K1

-

Dissolve Intermediate 1 (1.0 eq) in a mixture of 2-propanol and water.

-

Add the desired substituted aniline (1.2 eq) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain AFP-K1.

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of AFP-K1 against a target kinase (e.g., EGFR) can be determined using an in vitro kinase assay.

-

Prepare serial dilutions of AFP-K1 in DMSO.

-

In a 384-well plate, add the kinase, a specific substrate peptide, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

The anti-proliferative activity of AFP-K1 can be assessed in cancer cell lines overexpressing the target kinase.

-

Seed cancer cells (e.g., A549 for EGFR) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of AFP-K1 for 72 hours.

-

Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for AFP-K1, based on reported values for structurally related pyrimidine-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of AFP-K1

| Kinase Target | IC50 (nM) |

| EGFR (wild-type) | 15 |

| EGFR (L858R mutant) | 8 |

| VEGFR2 | 150 |

| Aurora A | 250 |

| Aurora B | 180 |

Table 2: Anti-proliferative Activity of AFP-K1

| Cell Line | Target Kinase | GI50 (µM) |

| A549 (Lung Cancer) | EGFR | 0.5 |

| HCT116 (Colon Cancer) | - | >10 |

| MCF-7 (Breast Cancer) | - | >10 |

Signaling Pathways and Mechanism of Action